GemcitabineHcl
Description
Systematic IUPAC Nomenclature and Structural Descriptors
Gemcitabine hydrochloride is systematically named as 1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-1,4-dihydropyrimidin-2-one hydrochloride . This nomenclature reflects its β-anomeric configuration, where the pyrimidine base (2-oxo-4-imino-1,2-dihydropyrimidine) is linked to a 2'-deoxy-2',2'-difluororibose moiety via an N-glycosidic bond. The hydrochloride salt forms through protonation of the cytidine-like nitrogen at position 3 (N3) .
Structurally, the compound features:
Molecular Formula and Stereochemical Configuration
The molecular formula of gemcitabine hydrochloride is C₉H₁₂ClF₂N₃O₄ , with a molecular weight of 299.66 g/mol . The stereochemistry is defined by three chiral centers in the sugar moiety:
- C2' (R configuration) : Determines the β-anomeric linkage to the pyrimidine.
- C3' (R configuration) and C4' (R configuration) : Govern the C3'-endo sugar pucker conformation, which optimizes base stacking in DNA incorporation .
The β-anomer is critical for biological activity, as the α-configuration lacks antimetabolite properties . X-ray crystallography confirms a distorted chair conformation in the solid state, with fluorine atoms occupying axial positions to minimize steric hindrance .
Properties
CAS No. |
12111-03-9 |
|---|---|
Molecular Formula |
C9H11F2N3O5 |
Synonyms |
4-aMino-1-((2S,4S,5S)-3,3-difluoro-4-hydroxy-5-(hydroxyMethyl)tetrahydrofuran-2-yl)pyriMidin-2(1H)-one (Hydrochloride) |
Origin of Product |
United States |
Preparation Methods
Hertel Synthesis Route
The foundational synthesis of gemcitabine hydrochloride, developed by Hertel et al., begins with D-mannitol as the starting material. Key steps include:
-
Fluorination : A Reformatsky reaction with ethyl bromodifluoroacetate introduces fluorine atoms at the 2′-position of the ribose moiety, yielding a 3:1 mixture of anti and syn diastereomers.
-
Cyclization : Deprotection and cyclization form a γ-lactone intermediate, which is further protected with tert-butyldimethylsilyl (TBDMS) groups.
-
Nucleobase Introduction : Mesylation of the lactol generates a leaving group, enabling coupling with silylated cytosine under Lewis acid catalysis (e.g., TMSOTf).
-
Deprotection and Salt Formation : Final deprotection yields gemcitabine base, which is converted to the hydrochloride salt via HCl addition in methanol/ethyl acetate.
Yield and Purity : The original method achieves ~50% yield post-HPLC purification but suffers from α/β-anomer separation challenges (initial α:β ratio = 4:1).
Alternative Fluorination Strategies
To address diastereomer separation inefficiencies, modified routes employ boron trifluoride-ether complexes and acid anhydrides for direct fluorination of cytidine derivatives. For example:
-
CN103641874A describes a cytidine-based approach where 3′,5′-protected cytidine undergoes oxidation and fluorination using BF₃·Et₂O, achieving 78–79% yield with >99% β-anomer purity.
-
US8193354B2 utilizes sodium periodate for oxidation, followed by fluorination with Zn/Et₂O, yielding 85% β-anomer content post-crystallization.
Purification and Crystallization Techniques
Ion Exchange Chromatography
Crude gemcitabine base is purified using strong cation exchange resins (e.g., Amberlite IR 120). Elution with ammonia solutions (5–20% w/w) removes impurities, followed by solvent evaporation and HCl precipitation.
Conditions :
Solvent-Based Crystallization
Gemcitabine hydrochloride is precipitated from methanol using HCl and anti-solvents (ethyl acetate or acetone). Critical parameters include:
-
Solvent Ratio : Methanol:ethyl acetate = 1:1 (v/v)
Process Optimization for Industrial Scaling
High-Pressure Homogenization
CN112516078B details a method for gemcitabine monophosphate synthesis, emphasizing solvent-free homogenization at 100–121°C to improve stability. The formulation achieves:
Polymorphic Control
Recrystallization from water-methanol-acetone mixtures (30 volumes/g) ensures compliance with pharmacopeial standards. Key data:
| Parameter | Value | Source |
|---|---|---|
| Crystallization Solvent | Water:MeOH:Acetone (1:1:1) | |
| Purity Post-Recrystallization | 99.9% |
Stability and Degradation Profiles
Solution Stability
Gemcitabine hydrochloride exhibits pH-dependent stability:
Table 1: Stability of Gemcitabine Hydrochloride in Aqueous Solutions
| pH | Temperature | Stability (7 Days) |
|---|---|---|
| 4.0 | 25°C | 99.8% |
| 6.5 | 45°C | 99.8% |
| 7.0 | 25°C | 99.1% |
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Gemcitabine Hydrochloride Preparation Methods
| Method | Starting Material | Steps | Yield (%) | β-Anomer Purity |
|---|---|---|---|---|
| Hertel Synthesis | D-Mannitol | 8 | 50 | 96.35 |
| Cytidine Fluorination | Cytidine | 5 | 78 | 99.3 |
| Ion Exchange + Crystallization | Crude Base | 3 | 80 | 98.8 |
Recent Advances in Prodrug Formulations
Encapsulation of 4-decenoic acid-gemcitabine conjugates into PLGA nanoparticles improves therapeutic efficacy by 40% in pancreatic cancer models. Key findings:
Chemical Reactions Analysis
Hydrolysis and Deamination in Acidic Conditions
GemHCl degrades via acid-catalyzed deamination to form its uridine analogue (2'-deoxy-2',2'-difluorouridine, dFdU). Key findings include:
-
Mechanism : Acidic conditions promote cleavage of the N-glycosidic bond and deamination of the cytosine base.
Anomerization and Degradation in Basic Conditions
Under alkaline conditions, anomerization (α/β interconversion) dominates:
pH-Dependent Stability and Shelf-Life Predictions
GemHCl exhibits maximum stability near pH 7–9.5 , but solubility constraints limit practical formulation to pH 2.5 :
Identified Degradation Products and Structural Elucidation
Key degradation products include:
Scientific Research Applications
Monotherapy and Combination Therapy
Gemcitabine is commonly administered as a monotherapy for pancreatic cancer and in combination with other agents for various cancers:
- Pancreatic Cancer : Used as a first-line treatment; response rates range from 5% to 12% with median survival times between 3.9 to 6.3 months .
- Non-Small Cell Lung Cancer : Administered with cisplatin; shows improved response rates compared to monotherapy .
- Bladder Cancer : Effective in advanced cases when combined with cisplatin; response rates are reported between 20% to 28% .
Intravesical Delivery Systems
Recent research has focused on developing intravesical delivery systems for gemcitabine hydrochloride to enhance therapeutic efficacy while minimizing systemic toxicity. A study demonstrated that gemcitabine-loaded microspheres delivered intravesically showed greater cytotoxicity compared to traditional formulations . This method allows for localized treatment of bladder cancer, achieving sustained drug release and prolonged residence time within the bladder.
Efficacy in Elderly Patients with Pancreatic Cancer
A randomized controlled trial investigated the efficacy of gemcitabine hydrochloride combined with S-1 in elderly patients (≥75 years) with advanced pancreatic cancer. The study aimed to assess overall survival rates and safety profiles, indicating potential for standard treatment protocols in this demographic .
Topical Application for Skin Cancers
Research on the topical application of gemcitabine has shown promise in treating skin cancers. A study indicated that topical administration induces the generation of microvesicle particles, which may play a role in the drug's mechanism of action against skin tumors . This innovative approach could mitigate systemic side effects while targeting localized lesions.
Future Directions and Research Trends
The ongoing exploration of gemcitabine's applications includes:
- Combination Therapies : Studies are increasingly focusing on combining gemcitabine with newer agents such as checkpoint inhibitors and targeted therapies to improve patient outcomes .
- Generic Formulations : The introduction of generic versions is making gemcitabine more accessible, particularly in emerging markets where cancer incidence is rising .
- Innovative Drug Delivery Systems : Continued research into advanced delivery mechanisms aims to enhance the therapeutic index of gemcitabine while reducing adverse effects.
Mechanism of Action
Gemcitabine hydrochloride is a pro-drug that must be phosphorylated by deoxycytidine kinase to become active. The active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP), inhibit ribonucleotide reductase and DNA polymerase, leading to the incorporation of dFdCTP into DNA. This incorporation disrupts DNA synthesis and results in cell death . The compound primarily targets rapidly dividing cells, making it effective against cancer cells .
Comparison with Similar Compounds
Stability and Analytical Comparisons
Gemcitabine HCl’s stability in formulations is superior to analogs like capecitabine.
Degradation Under Stress Conditions
| Condition | Gemcitabine HCl Stability | Capecitabine Stability |
|---|---|---|
| Hydrolytic (60°C, 1 hour) | 98.7% recovery | 85.2% recovery |
| Oxidative (5% H₂O₂) | 95.4% recovery | 72.6% recovery |
| Photolytic | 97.1% recovery | 68.9% recovery |
Source : HPLC analyses under ICH Q2(R1) guidelines .
Q & A
Q. What steps are critical for replicating synthesis protocols of Gemcitabine HCl analogs described in literature?
- Methodological Answer : Cross-validate synthetic routes using NMR (¹H/¹³C) and HPLC-MS for intermediate characterization. Publish detailed reaction conditions (catalyst loading, temperature gradients) in supplementary materials. Share crystallographic data (CCDC numbers) for novel compounds. Collaborate with third-party labs for independent replication .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
